![molecular formula C12H7N3O4 B14173641 5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione CAS No. 920506-98-5](/img/structure/B14173641.png)
5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a nitrophenyl ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-acetyl-4-aminopyrimidines with appropriate reagents. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate under reflux conditions . Another approach involves the reductive amination of the acetyl group followed by cyclization with dimethylformamide dimethyl acetal .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes involved in DNA repair. The compound can inhibit the activity of these enzymes, leading to the accumulation of DNA damage and ultimately cell death . This mechanism is particularly relevant in the context of cancer therapy, where the compound can enhance the efficacy of DNA-damaging agents .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also feature a pyrimidine ring and have been studied for their potential as enzyme inhibitors.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds are structurally similar and have shown promise as antiproliferative agents.
Uniqueness
5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.
Properties
CAS No. |
920506-98-5 |
|---|---|
Molecular Formula |
C12H7N3O4 |
Molecular Weight |
257.20 g/mol |
IUPAC Name |
5-[2-(4-nitrophenyl)ethynyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H7N3O4/c16-11-9(7-13-12(17)14-11)4-1-8-2-5-10(6-3-8)15(18)19/h2-3,5-7H,(H2,13,14,16,17) |
InChI Key |
BNGBPZFGGNXEOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CNC(=O)NC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


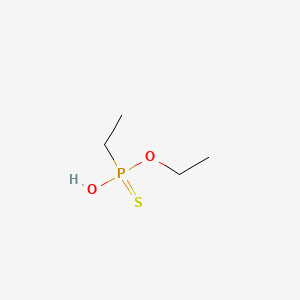

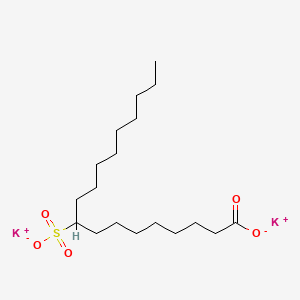
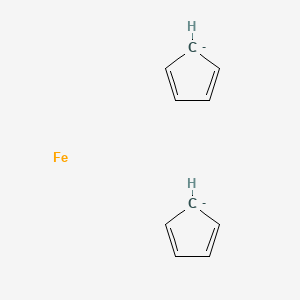
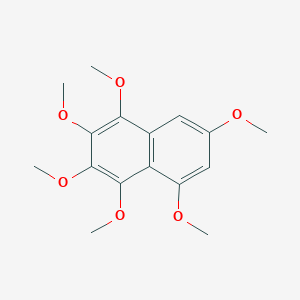

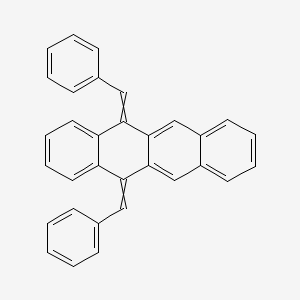
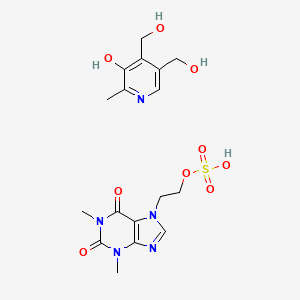
![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)

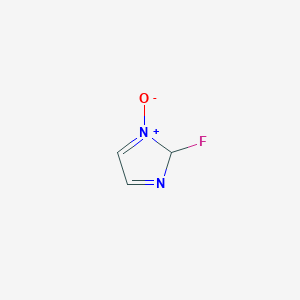
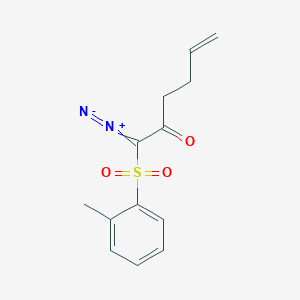

![[3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide](/img/structure/B14173639.png)
